Cas no 1393547-50-6 (4-Bromo-6-iodopyridine-2-sulfonyl chloride)

4-Bromo-6-iodopyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- AB81093
- 4-Bromo-2-iodopyridine-6-sulfonyl chloride
- 4-BROMO-6-IODOPYRIDINE-2-SULFONYL CHLORIDE
- 4-Bromo-6-iodopyridine-2-sulfonyl chloride
-
- インチ: 1S/C5H2BrClINO2S/c6-3-1-4(8)9-5(2-3)12(7,10)11/h1-2H
- InChIKey: NEUWZQRUXZCCBE-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=CC(=N1)S(=O)(=O)Cl)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55.4
4-Bromo-6-iodopyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012700-1g |
4-Bromo-2-iodopyridine-6-sulfonyl chloride |
1393547-50-6 | 95% | 1g |
$3,155.55 | 2022-04-02 | |
Alichem | A029012700-250mg |
4-Bromo-2-iodopyridine-6-sulfonyl chloride |
1393547-50-6 | 95% | 250mg |
$980.00 | 2022-04-02 |
4-Bromo-6-iodopyridine-2-sulfonyl chloride 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
4-Bromo-6-iodopyridine-2-sulfonyl chlorideに関する追加情報
4-Bromo-6-IodoPyridine-2-Sulfonyl Chloride: A Comprehensive Overview
4-Bromo-6-IodoPyridine-2-Sulfonyl Chloride (CAS No: 1393547-50-6) is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is a sulfonyl chloride derivative of pyridine, a heterocyclic aromatic compound, with bromine and iodine substituents at the 4 and 6 positions, respectively. The presence of these halogens imparts unique electronic and steric properties to the molecule, making it a valuable building block in various chemical transformations.
The synthesis of 4-Bromo-6-IodoPyridine-2-Sulfonyl Chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient pathways for its preparation. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to facilitate the introduction of iodine and bromine substituents onto the pyridine ring with exceptional regioselectivity.
One of the most notable applications of 4-Bromo-6-IodoPyridine-2-Sulfonyl Chloride is in the field of drug discovery. The sulfonyl chloride group is a versatile electrophilic moiety that can undergo nucleophilic substitution reactions with a wide range of amine, alcohol, or thiol nucleophiles. This reactivity makes it an ideal intermediate for constructing bioactive molecules with complex architectures. Recent studies have demonstrated its utility in synthesizing novel kinase inhibitors and GPCR modulators, which are promising candidates for treating various diseases, including cancer and neurodegenerative disorders.
In addition to its role in medicinal chemistry, 4-Bromo-6-IodoPyridine-2-Sulfonyl Chloride has found applications in materials science, particularly in the development of advanced polymers and coatings. The halogen substituents on the pyridine ring can participate in halogen bonding interactions, which are increasingly recognized as a powerful tool for designing self-healing materials and stimuli-responsive systems. Researchers have recently explored its potential as a building block for creating supramolecular assemblies with tailored mechanical and electronic properties.
The electronic properties of 4-Bromo-6-IodoPyridine-2-Sulfonyl Chloride also make it an attractive candidate for optoelectronic applications. The presence of bromine and iodine atoms introduces significant electron-withdrawing effects, which can modulate the absorption and emission characteristics of the molecule. Recent investigations have highlighted its potential as a chromophore in organic light-emitting diodes (OLEDs) and photovoltaic devices, where precise control over electronic transitions is crucial for achieving high efficiency.
From a sustainability perspective, there is growing interest in developing eco-friendly synthesis routes for 4-Bromo-6-IodoPyridine-2-Sulfonyl Chloride. Traditional methods often rely on hazardous reagents or generate environmentally harmful byproducts. To address this challenge, researchers have explored green chemistry approaches, such as using microwave-assisted synthesis or employing biocatalysts to minimize waste generation and energy consumption.
In conclusion, 4-Bromo-6-IodoPyridine-2-Sulfonyl Chloride (CAS No: 1393547-50-6) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and application development, position it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.
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